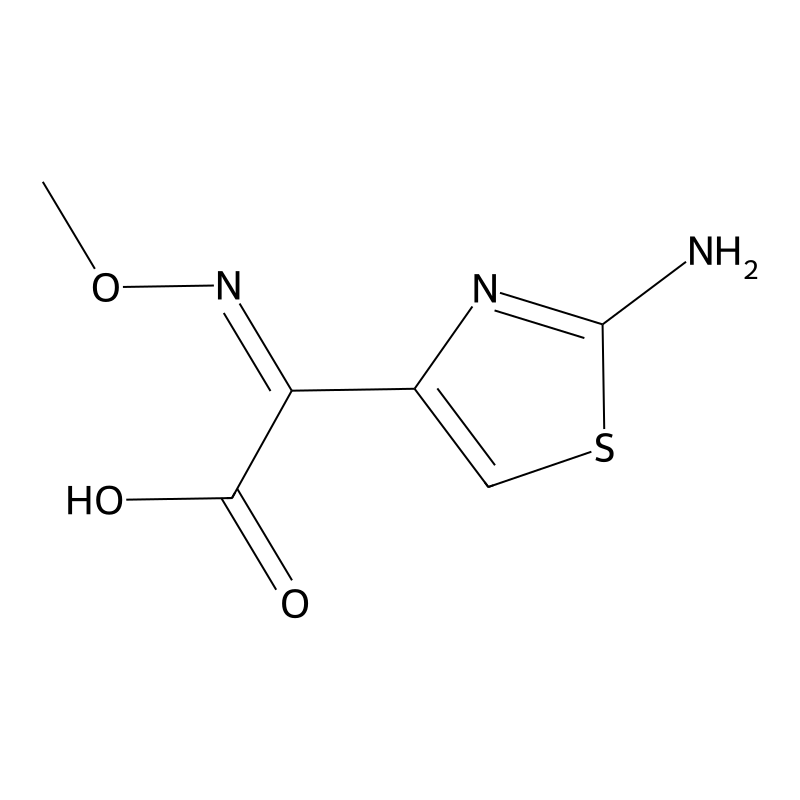

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is an organic compound characterized by its unique structure, which features a thiazole ring and a methoxyimino functional group. The compound has the molecular formula C₆H₇N₃O₃S and a molecular weight of approximately 200.19 g/mol. It is recognized for its potential applications in pharmaceuticals, particularly as a precursor for the synthesis of various bioactive molecules, including antibiotics and other therapeutic agents .

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for cephalosporin antibiotics. Cephalosporins work by inhibiting the bacterial cell wall synthesis, ultimately leading to cell death [].

Enzyme Inhibition:

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, also known as thiazoximic acid, has been investigated for its potential as an inhibitor of various enzymes. Studies have shown it to be a specific inhibitor of nitroso reductases, enzymes involved in the conversion of harmless nitrites to potentially carcinogenic nitrosamines []. This property makes it a potential candidate for research in cancer prevention and other applications where nitrosamine formation is a concern.

Antibacterial Activity:

Research suggests that 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid may possess antibacterial properties. Studies have demonstrated its inhibitory effect on various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Further research is needed to determine its potential as an antibiotic and elucidate its mechanism of action against bacteria.

Agricultural Applications:

The potential fungicidal activity of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has also been explored. Some studies have shown promising results in controlling fungal diseases in plants []. However, more research is required to assess its efficacy, safety, and environmental impact in agricultural applications.

Other Potential Applications:

Preliminary research suggests that 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid may have applications in other areas, such as:

- Oximization: The process begins with the oximation of 4-chloroacetoacetic ester using alkali nitrite in glacial acetic acid, which converts the carbonyl group into an oxime .

- Reaction with Thiourea: The resultant chloro-hydroxylimino ester is then reacted with thiourea to form 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic ester .

- Methylation: Finally, this intermediate undergoes methylation using dimethyl sulfate in the presence of a phase transfer catalyst to yield 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid .

These reactions highlight the compound's synthetic versatility and its potential for modification to create derivatives with varied biological activities.

The biological activity of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for antibiotic development. Its structural components allow it to interact effectively with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Additionally, compounds with similar structures have shown promise in treating infections caused by resistant bacterial strains, indicating that this compound could play a role in addressing antibiotic resistance issues.

The primary synthesis method involves multi-step reactions as described earlier:

- Oxidation of 4-chloroacetoacetic ester.

- Reaction with thiourea.

- Methylation using dimethyl sulfate.

These steps are performed under controlled conditions to ensure high yields and purity of the final product. The use of phase transfer catalysts enhances the efficiency of the methylation step, facilitating better reaction rates and outcomes .

The applications of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid are diverse:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various antibiotics and therapeutic agents.

- Research: Used in studies aimed at developing new antimicrobial compounds.

- Chemical Synthesis: Acts as a building block for creating more complex organic molecules.

Its unique structure allows it to be tailored for specific applications in medicinal chemistry and drug development.

Interaction studies have shown that 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid can effectively bind to certain bacterial enzymes, inhibiting their activity. This binding is facilitated by the thiazole ring, which enhances its interaction with biological targets. Research indicates that derivatives of this compound may exhibit improved efficacy against specific pathogens, highlighting its potential in drug design and development.

Several compounds share structural similarities with 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, including:

Comparison TableCompound Name Structure Features Primary Use 2-(2-Aminothiazol-4-yl)- Thiazole ring, methoxyimino group Antibiotic precursor -2-(methoxyimino)acetic acid Cefotaxime Thiazole ring Antibiotic Ceftriaxone Thiazole ring Antibiotic Cloxacillin Thiazole moiety Antibiotic

Uniqueness

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| 2-(2-Aminothiazol-4-yl)- | Thiazole ring, methoxyimino group | Antibiotic precursor |

| -2-(methoxyimino)acetic acid | ||

| Cefotaxime | Thiazole ring | Antibiotic |

| Ceftriaxone | Thiazole ring | Antibiotic |

| Cloxacillin | Thiazole moiety | Antibiotic |

The uniqueness of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid lies in its specific combination of functional groups and structural features that enhance its biological activity while providing avenues for further chemical modifications. This makes it particularly valuable in pharmaceutical research aimed at developing new antimicrobial agents that can overcome existing resistance mechanisms.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 52 of 53 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant